2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl pivalate
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Overview
Description
This compound is a mouthful, but let’s break it down. It consists of several key components:
2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]: This part contains a chromene ring with a methyl group and an aldehyde group.
3-oxo-1-benzofuran-6(3H)-yl: Here, we have a benzofuran ring with a ketone group.
Preparation Methods
The synthetic routes for this compound involve the reaction of appropriate starting materials. Unfortunately, specific literature references for its synthesis are scarce. similar compounds have been synthesized using organic halides and other reagents . Industrial production methods likely involve optimization of these synthetic routes for scale-up.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert alcohols to aldehydes or ketones.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chromene or benzofuran rings.
Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate or targeting specific pathways.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive due to limited data. researchers would study its interactions with cellular targets, signaling pathways, and potential therapeutic effects.
Properties
Molecular Formula |
C24H22O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H22O5/c1-14-16(11-15-7-5-6-8-19(15)27-14)12-21-22(25)18-10-9-17(13-20(18)29-21)28-23(26)24(2,3)4/h5-14H,1-4H3/b21-12- |
InChI Key |
MDRSYEXWHJXPOV-MTJSOVHGSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C(C)(C)C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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